6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H13BrN4OS and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide is 411.99934 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrocatalytic and Photocatalytic Properties
Quinoline derivatives have been explored for their electrocatalytic and photocatalytic properties . For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands have demonstrated significant electrocatalytic activities. These activities include the reduction of inorganic bromate, nitrite, and hydrogen peroxide, as well as the oxidation of ascorbic acid. Moreover, these complexes possess photocatalytic properties that are effective in degrading organic dyes, highlighting their potential application in environmental remediation and the development of new photocatalytic materials (Li et al., 2020).
Anticancer Agents
Quinoline and thiazole derivatives have also been investigated for their potential as anticancer agents . The design and synthesis of new 2,4,6-trisubstituted quinazolines, for example, have shown promising results as EGFR inhibitors in targeted anticancer therapy. These compounds exhibited superior inhibitory activity and cytotoxicity against various cancer cell lines, making them valuable candidates for further development as anticancer drugs (Allam et al., 2020).
ATM Kinase Inhibitors
Further research into quinoline carboxamides has led to the discovery of potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate efficacy in combination with DNA-damaging agents, offering a therapeutic approach to cancer treatment by exploiting the DNA damage response pathway (Degorce et al., 2016).
Synthesis and Electrophilic Substitution Reactions
The synthesis of thiazoloquinoline derivatives through electrophilic substitution reactions has been documented. These synthetic approaches provide insights into the chemical behavior of quinoline and thiazole rings, potentially informing the synthesis of new derivatives with applications in medicinal chemistry and materials science (Aleksandrov et al., 2019).
Properties
IUPAC Name |
6-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-12-3-4-15-13(8-12)14(17(24)23-18-21-6-7-25-18)9-16(22-15)11-2-1-5-20-10-11/h1-5,8-10H,6-7H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYAMNMNQAAWSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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